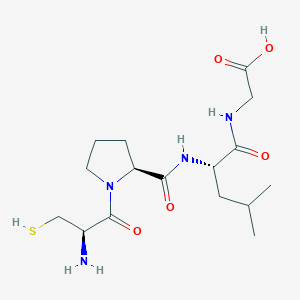
H-Cys-Pro-Leu-Gly-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Cys-Pro-Leu-Gly-OH is a tetrapeptide composed of four amino acids: cysteine, proline, leucine, and glycine This compound is of significant interest in the fields of biochemistry and molecular biology due to its unique structural and functional properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Pro-Leu-Gly-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The subsequent amino acids (leucine, proline, and cysteine) are added sequentially using protected amino acid derivatives to prevent unwanted side reactions. The fluorenylmethyloxycarbonyl (Fmoc) group is commonly used for protecting the amino group during synthesis .
The general steps for SPPS are as follows:
Attachment of Glycine: Glycine is attached to the resin using a linker.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling: The next amino acid (leucine) is coupled to the growing peptide chain using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated for proline and cysteine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The choice of resin, protecting groups, and coupling reagents can vary depending on the specific requirements of the peptide being synthesized .
化学反応の分析
Types of Reactions
H-Cys-Pro-Leu-Gly-OH can undergo various chemical reactions, including:
Reduction: Disulfide bonds formed by cysteine can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions, particularly at the cysteine residue, where the thiol group can react with electrophiles.
Common Reagents and Conditions
Oxidation: Dess–Martin periodinane is a reagent used for selective oxidation of peptides.
Reduction: Dithiothreitol (DTT) is commonly used for reducing disulfide bonds.
Substitution: Electrophiles like iodoacetamide can react with the thiol group of cysteine.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with substituted cysteine residues.
科学的研究の応用
H-Cys-Pro-Leu-Gly-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its ability to form stable structures and interact with biological targets.
Industry: Used in the development of peptide-based materials and biotechnological processes
作用機序
The mechanism of action of H-Cys-Pro-Leu-Gly-OH involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, which are essential for the structural integrity and function of many proteins. The proline residue introduces a kink in the peptide chain, affecting its overall conformation. Leucine and glycine contribute to the hydrophobic and flexible nature of the peptide, respectively .
類似化合物との比較
Similar Compounds
H-Cys-Pro-Leu-Gly-NH2: Similar to H-Cys-Pro-Leu-Gly-OH but with an amide group at the C-terminus.
H-Cys-Pro-Leu-Gly-OMe: Similar but with a methoxy group at the C-terminus.
H-Cys-Pro-Leu-Gly-OEt: Similar but with an ethoxy group at the C-terminus
Uniqueness
This compound is unique due to its free carboxyl group at the C-terminus, which can participate in various chemical reactions and interactions. This property distinguishes it from its amide, methoxy, and ethoxy counterparts, which have different reactivity and stability profiles.
特性
CAS番号 |
478549-68-7 |
|---|---|
分子式 |
C16H28N4O5S |
分子量 |
388.5 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H28N4O5S/c1-9(2)6-11(14(23)18-7-13(21)22)19-15(24)12-4-3-5-20(12)16(25)10(17)8-26/h9-12,26H,3-8,17H2,1-2H3,(H,18,23)(H,19,24)(H,21,22)/t10-,11-,12-/m0/s1 |
InChIキー |
OLSHOBGNFITHGG-SRVKXCTJSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)N |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CS)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14241232.png)
![N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14241233.png)
![1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14241259.png)
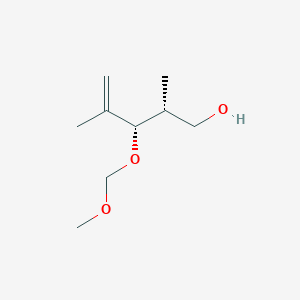
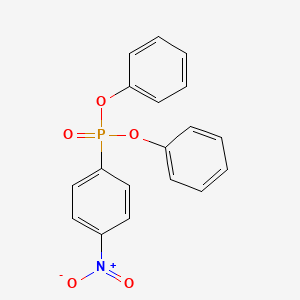
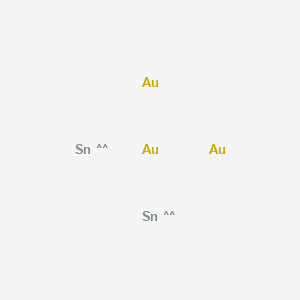

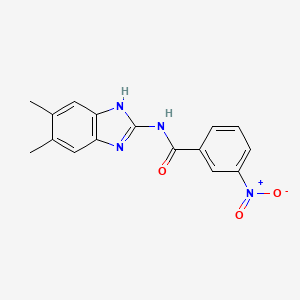

![Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate](/img/structure/B14241291.png)
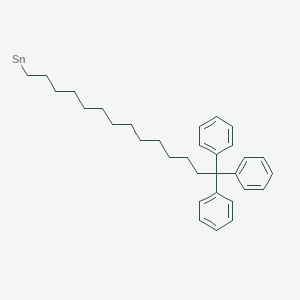

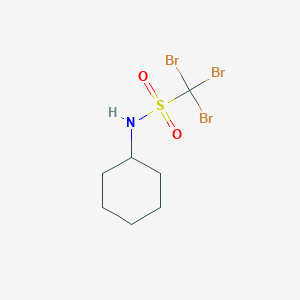
![Ethyl [4-(dimethylamino)phenyl]phenylphosphinate](/img/structure/B14241303.png)
